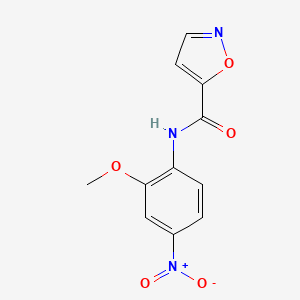

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods. One common method is the reaction of aldehydes with primary nitro compounds in a 1:2 molar ratio, leading to isoxazoline-N-oxides or isoxazole derivatives . Ketones can also react with primary nitro compounds, only if activated (β-diketones, α-nitroketones, or strained ketones), to give isoxazole derivatives .Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Isoxazole compounds can undergo various chemical reactions. For instance, symmetric 2,4-dinitroglutarates formed from aromatic aldehydes and nitroacetate can undergo ring closure to form isoxazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole compounds can vary widely depending on their specific structure. For instance, the molecular weight of 2-Methoxy-4-nitrophenyl isothiocyanate, a related compound, is 210.210 Da .Applications De Recherche Scientifique

- Anti-Inflammatory and Analgesic Properties : Derivatives of this compound have demonstrated anti-inflammatory and analgesic activities . Researchers explore its potential as a novel drug candidate for managing pain and inflammation.

- Ulcerogenic Index : The compound’s ulcerogenic index (comparing favorably to indomethacin and celecoxib) suggests its potential as a safer alternative for pain management .

- Isothiocyanate Reactions : As an isothiocyanate, it can participate in various chemical reactions, including nucleophilic substitution and cyclization reactions. Researchers investigate its reactivity and applications in organic synthesis .

- Growth and Characterization : Researchers have studied the growth and characterization of thin films containing this compound. Understanding its properties can lead to applications in optoelectronics and sensors .

- Enzyme Inhibitors : Isothiocyanates are known to inhibit enzymes. Investigating its effects on specific enzymes could reveal potential therapeutic targets or applications in enzyme-based assays .

- Bioconjugation and Labeling : Researchers use isothiocyanates for bioconjugation and labeling purposes. The compound’s reactivity with amino groups allows for site-specific labeling of biomolecules .

- Toxicity Studies : Understanding the safety profile of this compound is crucial. Toxicological studies help assess its potential adverse effects and guide safe usage .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Thin Films

Biochemistry and Enzyme Inhibition

Chemical Biology and Labeling

Pharmacology and Toxicology

Mécanisme D'action

Target of Action

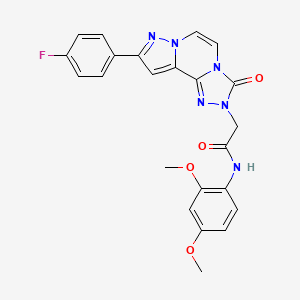

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide may also interact with various biological targets.

Mode of Action

It’s known that indole-isoxazole hybrids have shown potent anticancer activities . They cause arrest in the G0/G1 phase in Huh7 cells and cause a significant decrease in CDK4 levels . This suggests that N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide may interact with its targets in a similar manner, leading to changes in cell cycle progression.

Biochemical Pathways

It’s known that indole derivatives possess various biological activities, affecting a wide range of biochemical pathways . Therefore, it’s plausible that N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide may also influence multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for indole-isoxazole hybrids . This suggests that N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide may have similar pharmacokinetic properties.

Result of Action

It’s known that indole-isoxazole hybrids have shown potent anticancer activities . This suggests that N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide may also have significant molecular and cellular effects, particularly in the context of cancer.

Action Environment

It’s known that the synthesis of isoxazole derivatives is influenced by various factors . This suggests that the action of N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide may also be influenced by environmental conditions.

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-18-10-6-7(14(16)17)2-3-8(10)13-11(15)9-4-5-12-19-9/h2-6H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFAARWFLBWALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2793795.png)

![Methyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2793796.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2793805.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2793806.png)

![2-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2793809.png)